molecular formula C9H12N4OS B14911497 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile

4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile

Katalognummer: B14911497
Molekulargewicht: 224.29 g/mol
InChI-Schlüssel: VUZIRMJVXXUPAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile is unique due to the combination of the cyclopropyl, triazole, and butanenitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H12N4OS

Molekulargewicht

224.29 g/mol

IUPAC-Name

4-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile

InChI

InChI=1S/C9H12N4OS/c10-5-1-2-6-15-9-12-11-8(14)13(9)7-3-4-7/h7H,1-4,6H2,(H,11,14)

InChI-Schlüssel

VUZIRMJVXXUPAU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=O)NN=C2SCCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.